1-Methylimidazolium hydrogen sulfate acts as a Brønsted acid catalyst, meaning it donates a proton (H+) during a chemical reaction. This property makes it useful in organic synthesis reactions. For instance, research has shown its effectiveness as a catalyst component, along with chlorotrimethylsilane, in the preparation of specific heterocyclic compounds like 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones [].
1-Methylimidazolium hydrogen sulfate is a Brønsted acidic ionic liquid characterized by the molecular formula and a molecular weight of 180.18 g/mol. This compound is known for its unique properties, including high thermal stability, low volatility, and significant solvation ability, making it a versatile medium in various
1-Methylimidazolium hydrogen sulfate is utilized as a catalyst in several organic reactions. Notable reactions include:
The synthesis of 1-methylimidazolium hydrogen sulfate typically involves the following methods:
1-Methylimidazolium hydrogen sulfate has diverse applications across various fields:
Studies on the interactions of 1-methylimidazolium hydrogen sulfate with other compounds reveal its potential as a co-catalyst in multi-component reactions. Its ability to stabilize intermediates and enhance reaction pathways is particularly notable in organic synthesis. Furthermore, investigations into its interactions with biomolecules suggest possible applications in drug delivery systems or as a solvent for pharmaceuticals.
Several compounds share structural similarities with 1-methylimidazolium hydrogen sulfate. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
1-Ethyl-3-methylimidazolium hydrogen sulfate | Brønsted acidic ionic liquid | Longer alkyl chain enhances solubility properties |
1-Butyl-3-methylimidazolium chloride | Ionic liquid | Less acidic than hydrogen sulfate variant |
1-Methylimidazolium acetate | Ionic liquid | Exhibits different reactivity due to acetate anion |
1-Methylpyridinium hydrogen sulfate | Brønsted acidic ionic liquid | Different cation structure provides distinct catalytic properties |
The presence of the hydrogen sulfate group in 1-methylimidazolium hydrogen sulfate distinguishes it from other ionic liquids by enhancing its acidity and catalytic efficiency, making it particularly effective for specific organic transformations.
The compound’s molecular formula is C₄H₆N₂·H₂SO₄, with a molecular weight of 180.18 g/mol. Its structure consists of a planar imidazolium ring methylated at the 1-position, protonated at the 3-position, and balanced by a hydrogen sulfate anion (Fig. 1).
Structural Features:
Property | Value | Source |
---|---|---|
Density | 1.367 g/cm³ | |
Flash Point | >280°C | |
Purity (HPLC) | ≥94.5% |
1-Methylimidazolium hydrogen sulfate was first synthesized through the direct protonation of 1-methylimidazole with sulfuric acid, a method refined to achieve high yields (>95%). Early studies highlighted its role as a dual solvent-catalyst in multicomponent reactions, such as the synthesis of 3,4-dihydropyrimidin-2(1H)-ones via the Biginelli reaction.
As a protic ionic liquid, 1-methylimidazolium hydrogen sulfate is formed via proton transfer from sulfuric acid to 1-methylimidazole. This classification grants it distinct advantages:
Feature | 1-Methylimidazolium HSO₄⁻ | 1-Ethyl-3-methylimidazolium HSO₄⁻ |
---|---|---|
Acidity (H₀) | 1.2 | 1.5 |
Thermal Stability (°C) | 280 | 265 |
Catalytic Efficiency | High | Moderate |
Its structural simplicity contrasts with bulkier analogues (e.g., 1-butyl-3-methylimidazolium HSO₄⁻), which exhibit lower acidity due to reduced proton mobility.
The compound’s recyclability (>5 cycles without activity loss) and low vapor pressure align with green chemistry principles. Recent applications include:
The thermal stability of 1-methylimidazolium hydrogen sulfate represents a critical parameter for its practical applications in high-temperature processes. While specific thermal decomposition data for this compound is limited in the current literature, valuable insights can be derived from extensive studies on related alkylimidazolium hydrogen sulfate ionic liquids.
Based on comprehensive thermogravimetric analysis studies of ionic liquids, imidazolium-based compounds with hydrogen sulfate anions demonstrate moderate thermal stability [1] [2]. The thermal decomposition of these compounds typically occurs through multiple pathways:
Primary Decomposition Mechanisms:
For structurally related compounds, the onset decomposition temperature (Tonset) ranges from 280°C to 345°C [2]. The 1-butyl-3-methylimidazolium hydrogen sulfate exhibits a Tonset of 345°C, with thermal decomposition beginning at 248°C and reaching maximum decomposition rate at 377°C [2]. The long-term thermal stability parameter (T0.01/10h), representing the temperature at which 1% mass loss occurs in 10 hours, is 208.9°C for the butyl derivative [2].
Decomposition Kinetics:
The thermal decomposition follows pseudo-zero-order kinetics with an activation energy of 133.2 kJ/mol for 1-butyl-3-methylimidazolium hydrogen sulfate [2]. The decomposition process demonstrates that compounds with hydrogen sulfate anions are classified as "moderately stable" ionic liquids according to the five-level thermal stability classification system [2].
The thermal stability of imidazolium hydrogen sulfates is significantly influenced by:
Specific density data for 1-methylimidazolium hydrogen sulfate is not available in the reviewed literature. However, density-temperature relationships for related alkylimidazolium hydrogen sulfates provide valuable context for understanding the physical behavior of this compound class.
For comparison, related compounds exhibit the following density characteristics:
The density of imidazolium-based ionic liquids typically decreases linearly with increasing temperature, following the general relationship for ionic liquids where thermal expansion occurs with minimal structural changes in the liquid phase [6] [7].
Viscosity data for 1-methylimidazolium hydrogen sulfate is not specifically reported in the literature. However, the viscosity behavior of hydrogen sulfate-based imidazolium ionic liquids demonstrates distinct characteristics compared to other anion types.
High Viscosity Phenomenon:
Research by Ribeiro and colleagues has demonstrated that imidazolium ionic liquids with hydrogen sulfate anions exhibit significantly higher viscosities than those with alkyl sulfate anions [8]. This high viscosity is attributed to the formation of hydrogen-bonded anion chains, as evidenced by Raman spectroscopy studies showing characteristic bands at 1046 and 1010 cm⁻¹ corresponding to symmetric stretching modes of hydrogen-bonded HSO₄⁻ anions [8].
Temperature Dependence:
Viscosity in hydrogen sulfate ionic liquids follows the Vogel-Fulcher-Tammann expression, indicating non-Arrhenius behavior typical of glass-forming liquids [6]. The viscosity decreases significantly with increasing temperature, with the relationship described by:
η(T) = A exp(B/(T-T₀))
where A, B, and T₀ are fitting parameters specific to each compound.
For related compounds:
The solubility behavior of 1-methylimidazolium hydrogen sulfate in aqueous systems is characterized by strong hydrophilic interactions. The compound demonstrates high water solubility, though specific quantitative data is not determined in available literature [9].
Hydrophilicity Characteristics:
Hydrogen sulfate-based ionic liquids exhibit strong hydrophilic character due to:
The hydrophilic nature has been quantified using the hydrophilicity index (HPI) based on maximum water sorption capacity, where compounds with hydrogen sulfate anions demonstrate strong negative correlation between thermal stability and hydrophilicity [2].
Alcohol Solubility:
1-methylimidazolium hydrogen sulfate demonstrates solubility in methanol [4], consistent with the general behavior of hydrogen sulfate ionic liquids in protic solvents. The solubility in alcohols is enhanced by hydrogen bonding interactions between the HSO₄⁻ anion and hydroxyl groups.
Temperature-Dependent Solubility:
The solubility of ionic amphiphilic hydrogen sulfate compounds in aqueous solutions is highly temperature-dependent [10]. For longer-chain alkyl derivatives, Krafft temperatures (KT) have been observed:
Critical Micelle Concentration:
For amphiphilic derivatives, critical micelle concentrations decrease from approximately 600 mM to 2 mM as alkyl chain length increases from C6 to C14 [10]. The 1-methylimidazolium hydrogen sulfate, lacking significant alkyl chain length, would not be expected to exhibit micellar behavior.
1-methylimidazolium hydrogen sulfate functions as a Brønsted acidic ionic liquid, with the hydrogen sulfate anion serving as the primary proton donor. The acidity of these systems has been characterized using the Hammett acidity function (H₀), which avoids solvent leveling effects common in traditional acid-base measurements.
Hammett Acidity Values:
Reported H₀ values for related compounds include:
These values indicate strong acidity, with the hydrogen sulfate anion being the dominant acidic species (pKₐ ≈ 2 for HSO₄⁻) [11].
Proton Dissociation:
The proton transfer behavior in hydrogen sulfate ionic liquids involves complex ion-ion interactions. Studies using 1-methylimidazole as a proton acceptor demonstrate that the conjugate acid (1-methylimidazolium) has a pKₐ of approximately 7, making methylimidazole a relatively good base [12] [13].
Hydrogen Bonding Networks:
Raman spectroscopy evidence indicates that hydrogen sulfate anions form extensive hydrogen-bonded networks in the liquid phase [8]. These networks contribute to:
Dynamic Proton Transfer:
Fluorescence studies of proton transfer from photoacids to 1-methylimidazole reveal complex kinetic schemes involving multiple hydrogen-bonded conformations. The proton transfer occurs through axial and equatorial hydrogen bonding configurations, with time constants ranging from approximately 30 ps to 300 ps [12] [13].
Water Content Effects:
The presence of water significantly influences the acidity of hydrogen sulfate ionic liquids. Studies show that water addition can enhance acidity through:
Temperature Dependence:
The acidity of hydrogen sulfate ionic liquids demonstrates temperature dependence related to: